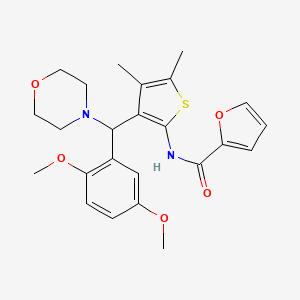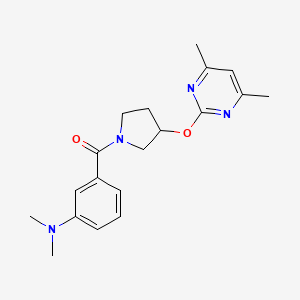
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one, also known as PPC, is a synthetic compound that has been studied for its potential use in scientific research. PPC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.
Wirkmechanismus
The mechanism of action of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one is still being explored, but it is thought to involve the inhibition of the enzyme monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, this compound may increase the levels of these neurotransmitters in the brain, leading to its observed effects on dopamine release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine release, this compound has also been shown to have an effect on the release of other neurotransmitters such as acetylcholine and glutamate. This compound has also been shown to have an effect on the activity of certain ion channels in the brain, which may contribute to its observed effects on neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one in lab experiments is its specificity for MAO inhibition. Unlike other compounds that may have off-target effects, this compound has been shown to specifically inhibit the activity of MAO. This makes it a useful tool for studying the role of MAO in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other MAO inhibitors. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one. One area of research that has been explored is the use of this compound as a potential treatment for addiction and other dopamine-related disorders. Another area of research that has been explored is the use of this compound as a tool for studying the role of MAO in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Synthesemethoden
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one is synthesized through a multistep process that involves the reaction of piperidine with acryloyl chloride to form N-acryloylpiperidine. This compound is then reacted with propylpiperazine to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precision in order to achieve high yields.
Wissenschaftliche Forschungsanwendungen
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one has been studied for its potential use in a variety of scientific research applications. One area of research that has explored the use of this compound is in the field of neuroscience. This compound has been shown to have an effect on the release of dopamine in the brain, which is a neurotransmitter that plays a role in reward and motivation. This makes this compound a potential tool for studying the mechanisms of addiction and other dopamine-related disorders.
Eigenschaften
IUPAC Name |
4-(1-prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-3-5-13-15(21)17-8-11-19(13)16(22)12-6-9-18(10-7-12)14(20)4-2/h4,12-13H,2-3,5-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQYFTCQZLEMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCCN1C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2424342.png)
![4-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B2424343.png)
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424346.png)
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole](/img/structure/B2424348.png)


![Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate](/img/structure/B2424352.png)
![N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2424353.png)

![2-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2424356.png)

![9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2424362.png)
![tert-butyl N-[[(3S,4S)-3,4-dimethylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)

